molecular formula C10H11BrClNO B14058613 1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one

1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14058613
M. Wt: 276.56 g/mol
InChI Key: WMLAKQZFTCFHAZ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes amino, bromomethyl, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by amination and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromomethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
  • 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one

Uniqueness: 1-(2-Amino-3-(bromomethyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromomethyl and chloropropanone groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(12)10(14)8-4-2-3-7(5-11)9(8)13/h2-4,6H,5,13H2,1H3

InChI Key

WMLAKQZFTCFHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1N)CBr)Cl

Origin of Product

United States

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